BenchChemオンラインストアへようこそ!

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic

Lipophilicity Drug Design Peptide Synthesis

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid (CAS 1280787-03-2) is an Fmoc-protected, chiral β-amino acid building block characterized by a (2S)-2-(4-methoxyphenyl)-β-alanine backbone. With a molecular formula of C25H23NO5 and a molecular weight of 417.5 g/mol, it is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 1280787-03-2
Cat. No. B1408212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic
CAS1280787-03-2
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyDARFAJVWLQEHMQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product-Specific Evidence Guide for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic Acid (CAS 1280787-03-2)


(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid (CAS 1280787-03-2) is an Fmoc-protected, chiral β-amino acid building block characterized by a (2S)-2-(4-methoxyphenyl)-β-alanine backbone [1]. With a molecular formula of C25H23NO5 and a molecular weight of 417.5 g/mol, it is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . Its distinct architecture combines a β-amino acid backbone with a 4-methoxyphenyl substituent at the α-carbon, offering a unique structural profile compared to both standard α-amino acids and unsubstituted β-amino acid analogs [1].

Why Generic Substitution Fails for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid in Peptide Design


Generic substitution among phenylalanine-based building blocks is not feasible due to critical differences in backbone architecture, regiochemistry, and side-chain functionality that drive distinct physicochemical and biological outcomes. Replacing this specific β-amino acid with a common α-amino acid like Fmoc-Phe-OH fundamentally alters the peptide backbone's conformational flexibility and its susceptibility to proteolytic degradation [1]. Similarly, substituting with its regioisomer, Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 501015-30-1), changes the positioning of the amino group relative to the carboxyl group, which can drastically affect peptide secondary structure and receptor interactions . The following evidence details these quantifiable differentiators.

Quantitative Evidence Guide for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid Differentiation


Modulated Lipophilicity Compared to α-Amino Acid and Unsubstituted β-Amino Acid Analogs

The target compound's computed lipophilicity (XLogP3-AA = 4.2) is distinctly modulated compared to key analogs. It is 0.4 log units lower than the α-amino acid Fmoc-Phe-OH (XLogP3-AA = 4.6) and Fmoc-Tyr(Me)-OH (XLogP3 = 4.6), indicating reduced hydrophobicity despite its higher molecular weight [1][2]. Conversely, it is 0.1 log units higher than the unsubstituted β-amino acid Fmoc-β-Phe-OH (XLogP3-AA = 4.1), showing the methoxy group partially offsets the lipophilicity reduction from the β-backbone [3].

Lipophilicity Drug Design Peptide Synthesis

Regioisomer Differentiation: Amino Group Positioning Alters Physicochemical Profile

The target compound is a regioisomer of Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid (CAS 501015-30-1). A direct comparison shows the target compound has an XLogP3-AA of 4.2, while its regioisomer has a LogP of 4.34, a difference of 0.14 log units [1]. This difference arises from the distinct spatial arrangement of the amino and carboxyl groups, which affects hydrogen-bonding capacity and molecular polarity.

Regiochemistry Peptide Conformation Physicochemical Properties

β-Amino Acid Backbone Provides Proteolytic Stability Over α-Amino Acid Analogs

Incorporation of β-amino acids like the target compound into peptides is a validated strategy to enhance proteolytic stability. Class-level evidence demonstrates that β-peptides are stable against proteolytic degradation in vitro and in vivo [1]. Specifically, a study on dipeptidyl peptidase-4 (DPP-4) substrates showed that β-amino acid homologation at the scissile bond led to significantly improved half-lives, with peptides being cleaved 'at a much slower rate compared to alpha-peptide bonds' [2]. This contrasts sharply with peptides built from α-amino acids like Fmoc-Phe-OH, which are readily degraded by common proteases.

Proteolytic Stability Peptidomimetics Drug Half-Life

4-Methoxy Substituent Differentiates from Unsubstituted β-Phenylalanine

The presence of the 4-methoxy group on the phenyl ring is a key differentiator from the simpler building block Fmoc-β-Phe-OH. This modification increases the molecular weight from 387.4 to 417.5 g/mol and adds a hydrogen bond acceptor, which can alter receptor binding kinetics [1][2]. In a related study, a (3S,2S)-4-methoxyphenylalanine derivative exhibited potent GPIIb/IIIa antagonistic activity with an IC50 of 13 nM, demonstrating the substantial biological impact of the 4-methoxy substitution [3].

Structure-Activity Relationship Side-Chain Modification Receptor Binding

High-Value Application Scenarios for (S)-3-(Fmoc-amino)-2-(4-methoxyphenyl)propionic Acid


Design of Proteolytically Stable Peptide Therapeutics

This compound is a premier building block for designing peptide drug leads where extending half-life is paramount. Its β-amino acid backbone directly addresses the rapid clearance that plagues α-peptide candidates. By incorporating this residue at the scissile bond, medicinal chemists can create analogs of bioactive peptides like integrin antagonists that resist degradation by serum proteases, leveraging the class-level evidence of 'remarkable proteolytic stability' [1]. This makes it suitable for developing oral or long-acting injectable peptide drugs.

Integrin Antagonist Development for Inflammatory Diseases

The structural combination of a β-amino acid backbone and a 4-methoxyphenyl side chain aligns with the pharmacophore of potent integrin antagonists. The 4-methoxyphenyl group is a critical feature in inhibitors targeting integrins like GPIIb/IIIa (IC50 = 13 nM for a related derivative) and VLA-4 [2][3]. This compound can be directly integrated into SPPS to generate focused libraries for screening against integrin-mediated pathologies like thrombosis, rheumatoid arthritis, and inflammatory bowel disease.

Exploration of Regioisomer-Dependent Bioactivity in Peptide Mimetics

For research programs aiming to understand structure-activity relationships (SAR) at the backbone level, this compound serves as a critical probe. Its distinct 2-(4-methoxyphenyl)-3-aminopropionic acid framework is a regioisomer of the more common Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid. The documented difference in lipophilicity (XLogP3-AA = 4.2 vs. LogP = 4.34 for the regioisomer) provides a rationale for comparative studies to determine how backbone connectivity alters target affinity, cellular permeability, and conformational dynamics .

Optimizing Pharmacokinetic Profiles Through Modulated Lipophilicity

The intermediate computed lipophilicity (XLogP3-AA = 4.2) of this building block distinguishes it from more hydrophobic α-amino acid analogs (XLogP3-AA = 4.6). This property is vital for medicinal chemists using predictive models to balance passive membrane permeability with aqueous solubility. Incorporating this building block into a peptide sequence offers a data-driven approach to lowering a compound's total LogP by approximately 0.4 units per residue compared to using Fmoc-Phe-OH, thereby reducing the risk of poor solubility and high metabolic clearance without sacrificing all hydrophobic binding interactions [4].

Quote Request

Request a Quote for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.